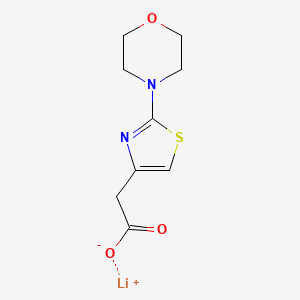
Lithium 2-(2-morpholinothiazol-4-yl)acetate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Lithium 2-(2-morpholinothiazol-4-yl)acetate is1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Safety and Hazards
Mécanisme D'action
Mode of Action
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Lithium compounds are generally well absorbed and almost completely eliminated unchanged by renal clearance .
Result of Action
Thiazole derivatives have been found to have a variety of effects due to their diverse biological activities .
Action Environment
The stability and efficacy of lithium compounds can be influenced by factors such as temperature and ph .
Analyse Biochimique
Biochemical Properties
Lithium 2-(2-morpholinothiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can participate in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in biochemical pathways . The morpholine ring can enhance the compound’s binding affinity to certain proteins, potentially modulating their activity. Additionally, the lithium ion can interact with various enzymes, affecting their catalytic activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling . It can also affect the expression of genes involved in metabolic pathways, potentially altering cellular metabolism. Furthermore, the compound can impact the production of reactive oxygen species (ROS) and other cellular metabolites, influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, the thiazole ring can form covalent bonds with certain amino acid residues in enzymes, leading to their inhibition or activation . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target biomolecules. Additionally, the lithium ion can stabilize the compound’s structure and enhance its binding affinity to certain proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the thiazole ring can undergo oxidation or hydrolysis, leading to the formation of reactive intermediates that can affect cell viability . The morpholine ring can also undergo metabolic transformations, potentially altering the compound’s activity and function. Additionally, the lithium ion can influence the compound’s stability and degradation, affecting its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cell signaling and metabolism, enhancing cellular function and viability . At high doses, the compound can exhibit toxic or adverse effects, potentially leading to cell death and tissue damage. For instance, the thiazole ring can form reactive intermediates that can induce oxidative stress and inflammation . The morpholine ring can also contribute to the compound’s toxicity at high doses, affecting its safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The thiazole ring can participate in oxidation and reduction reactions, forming reactive intermediates that can influence metabolic flux and metabolite levels . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with metabolic enzymes. Additionally, the lithium ion can modulate the activity of certain enzymes, affecting the compound’s metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For instance, the thiazole ring can enhance the compound’s binding affinity to certain transporters, facilitating its uptake and distribution within cells. The morpholine ring can also contribute to the compound’s transport and distribution, enhancing its solubility and bioavailability. Additionally, the lithium ion can influence the compound’s transport and distribution, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within cells, influencing its interactions with target biomolecules . For example, the thiazole ring can contain targeting signals that direct the compound to specific organelles, such as mitochondria or lysosomes. The morpholine ring can also undergo post-translational modifications, affecting the compound’s localization and function. Additionally, the lithium ion can stabilize the compound’s structure and enhance its targeting to specific subcellular compartments .
Propriétés
IUPAC Name |
lithium;2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLONNWIMPUBOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1C2=NC(=CS2)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



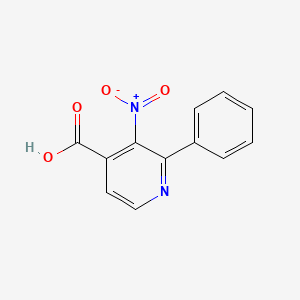
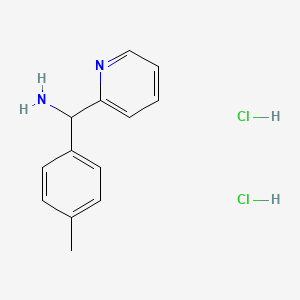


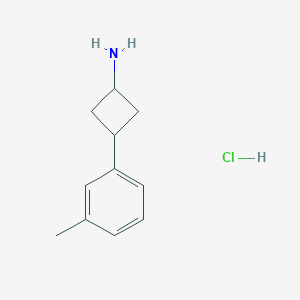

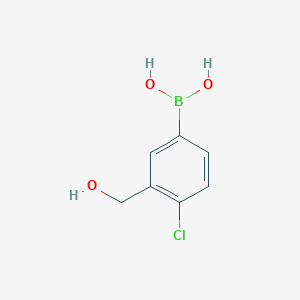
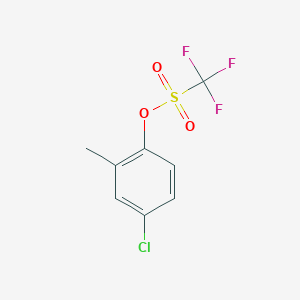
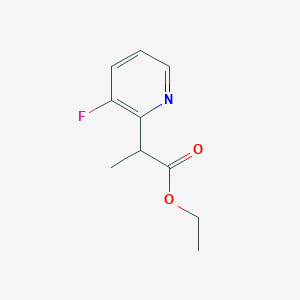

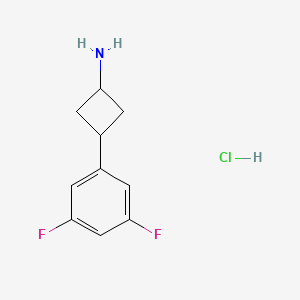

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)